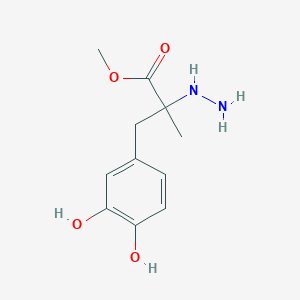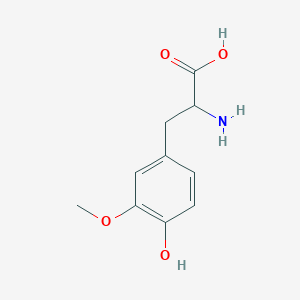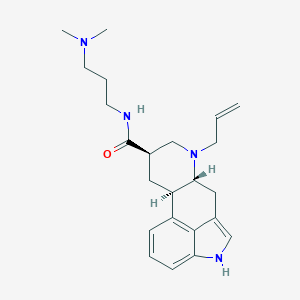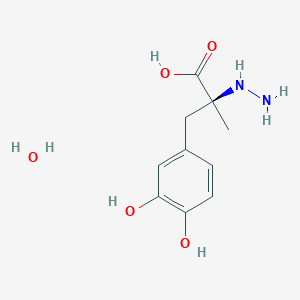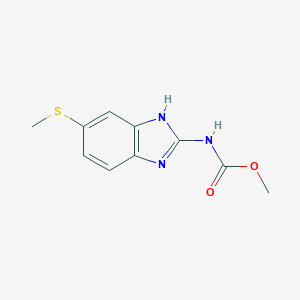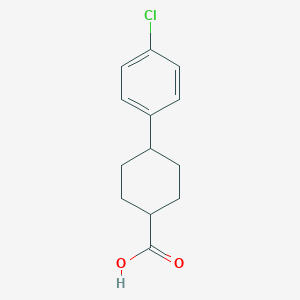
Acide 4-(4-chlorophényl)cyclohexanecarboxylique
Vue d'ensemble
Description
“4-(4-Chlorophenyl)cyclohexanecarboxylic acid” is a chemical compound that has been used in various studies and applications. It is an impurity of Atovaquone, a hydroxynaphthoquinone derivative that inhibits mitochondrial electron transport and possesses antipneumocystic activity . It has also been used as a reactant in the synthesis of novel hydrazone derivatives as antimicrobial agents .
Molecular Structure Analysis
The molecular formula of “4-(4-Chlorophenyl)cyclohexanecarboxylic acid” is C13H15ClO2. It has an average mass of 238.710 Da and a monoisotopic mass of 238.076050 Da .Physical and Chemical Properties Analysis
The physical and chemical properties of “4-(4-Chlorophenyl)cyclohexanecarboxylic acid” include a density of 1.2±0.1 g/cm3, a boiling point of 387.1±42.0 °C at 760 mmHg, and a flash point of 187.9±27.9 °C. It has a molar refractivity of 63.1±0.3 cm3, a polar surface area of 37 Å2, and a molar volume of 194.8±3.0 cm3 .Applications De Recherche Scientifique
Organocatalyse et synthèse asymétrique
L'acide 4-(4-chlorophényl)cyclohexanecarboxylique sert de précieux élément de base en organocatalyse. Les chercheurs ont exploré son utilisation comme auxiliaire chiral pour la synthèse asymétrique. En incorporant ce composé dans les voies de réaction, les chimistes peuvent réaliser des transformations stéréocontrôlées et créer des molécules complexes avec une haute énantiosélectivité .
Impureté dans la synthèse de médicaments
Il est intéressant de noter que ce composé est une impureté trouvée dans la synthèse de l'atovaquone, un dérivé d'hydroxynaphtoquinone. L'atovaquone inhibe le transport électronique mitochondrial et présente une activité antipneumocystis. Comprendre la présence de l'this compound comme impureté est crucial pour le développement et le contrôle de la qualité des médicaments .
Cristallographie et études structurales
La structure cristalline de l'this compound a été étudiée à l'aide de la cristallographie aux rayons X. Le système cristallin monoclinique révèle des arrangements atomiques spécifiques, des longueurs de liaison et des angles. De telles études contribuent à notre compréhension des interactions moléculaires et des propriétés à l'état solide .
Chimie médicinale et conception de médicaments
Les chercheurs explorent le potentiel de ce composé en chimie médicinale. En modifiant sa structure, les scientifiques visent à développer de nouveaux médicaments ciblant des voies biologiques spécifiques. L'investigation de ses propriétés pharmacologiques et de ses interactions avec les récepteurs biologiques est essentielle pour la découverte de médicaments .
Science des polymères et applications des matériaux
L'this compound peut être incorporé dans des matrices polymères. Ses groupes fonctionnels permettent une liaison covalente avec d'autres monomères, conduisant à la création de nouveaux matériaux. Les chercheurs étudient son rôle dans l'amélioration des propriétés des polymères, telles que la résistance mécanique, la stabilité thermique et la solubilité .
Chimie verte et synthèse durable
Alors que l'intérêt pour la chimie durable croît, ce composé trouve des applications dans les voies de synthèse plus vertes. Les chercheurs explorent son utilisation comme catalyseur ou réactif dans des réactions respectueuses de l'environnement. En minimisant les déchets et la consommation d'énergie, l'this compound contribue à des processus chimiques durables .
Mécanisme D'action
Target of Action
It is known to be an impurity of atovaquone , a hydroxynaphthoquinone derivative that inhibits mitochondrial electron transport .
Mode of Action
As an impurity of Atovaquone, it may share similar interactions, which involve the inhibition of mitochondrial electron transport .
Biochemical Pathways
Given its association with Atovaquone, it might influence the mitochondrial electron transport chain
Result of Action
As an impurity of Atovaquone, it may share similar effects, which include antipneumocystic activity .
Analyse Biochimique
Biochemical Properties
It is known to be an impurity of Atovaquone , which suggests that it may interact with enzymes, proteins, and other biomolecules involved in mitochondrial electron transport .
Cellular Effects
Given its association with Atovaquone , it may influence cell function by affecting mitochondrial electron transport .
Molecular Mechanism
As an impurity of Atovaquone , it may exert its effects at the molecular level through interactions with biomolecules involved in mitochondrial electron transport .
Propriétés
IUPAC Name |
4-(4-chlorophenyl)cyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClO2/c14-12-7-5-10(6-8-12)9-1-3-11(4-2-9)13(15)16/h5-9,11H,1-4H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXXDIEYTMQYWJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C2=CC=C(C=C2)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80964358 | |
| Record name | trans-4-(4-Chlorophenyl)cyclohexanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80964358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95233-37-7, 49708-81-8 | |
| Record name | 4-(4-Chlorophenyl)cyclohexanecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=95233-37-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | trans-4-(4-Chlorophenyl)cyclohexanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80964358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclohexanecarboxylic acid, 4-(4-chlorophenyl)-, trans | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.191 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-(4-chlorophenyl)cyclohexane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 4-(4-chlorophenyl)cyclohexanecarboxylic acid in the synthesis of atovaquone, and how does the new synthesis method compare to the existing commercial route?
A1: 4-(4-chlorophenyl)cyclohexanecarboxylic acid is a crucial starting material in the synthesis of atovaquone, an anti-pneumocystic agent. [, ] The newly developed synthesis method utilizes this compound to react with 1,4-isochromandione through a series of bromination, Rosenmund reduction, and rearrangement reactions to produce atovaquone. This new method offers significant advantages over the existing commercial route. Firstly, it employs readily available and cost-effective starting materials like phthalic anhydride. Secondly, it avoids the use of expensive reagents and inefficient silver-promoted chemistry, resulting in a more sustainable and high-yielding process. [, ]
Q2: Beyond atovaquone synthesis, how has 4-(4-chlorophenyl)cyclohexanecarboxylic acid been explored for its antimicrobial potential?
A2: Researchers have investigated the antimicrobial properties of various derivatives of 4-(4-chlorophenyl)cyclohexanecarboxylic acid. Specifically, (E)-4-(substituted phenyl)-N'-(1-phenylethylidene)cyclohexanecarbohydrazide derivatives have been synthesized and evaluated for their antibacterial activity. [] These derivatives were synthesized via reactions with substituted acetophenones. While some derivatives demonstrated good antibacterial activity against both gram-positive and gram-negative bacteria, others showed moderate or no activity. This highlights the potential of modifying the 4-(4-chlorophenyl)cyclohexanecarboxylic acid structure to create novel antimicrobial agents. []
Q3: Can you elaborate on the Rosenmund reduction step involved in utilizing 4-(4-chlorophenyl)cyclohexanecarboxylic acid for atovaquone synthesis?
A3: The Rosenmund reduction plays a vital role in converting 4-(4-chlorophenyl)cyclohexanecarboxylic acid into a key intermediate, 4-(4-chlorophenyl)cyclohexanecarboxaldehyde. This aldehyde is then further reacted to ultimately yield atovaquone. [] The researchers developed and successfully demonstrated a robust Rosenmund reduction method on a pilot-plant scale, signifying its scalability and potential for industrial application in atovaquone production. [] This emphasizes the significance of this specific chemical transformation in achieving a more efficient and sustainable manufacturing process for this essential pharmaceutical compound.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Cabergoline specified impurity [EP]](/img/structure/B193578.png)
